molecular formula C4H10O B13420383 Tert-butanol-1,1,1,3,3,3-D6

Tert-butanol-1,1,1,3,3,3-D6

Cat. No.: B13420383
M. Wt: 80.16 g/mol
InChI Key: DKGAVHZHDRPRBM-WFGJKAKNSA-N
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Description

Tert-butanol-1,1,1,3,3,3-D6: is a deuterated form of tert-butanol, where six hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and isotopic labeling, which makes it valuable in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: Tert-butanol-1,1,1,3,3,3-D6 can be synthesized by reacting acetone with methylmagnesium chloride in the presence of deuterium oxide. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{CO} + \text{CH}_3\text{MgCl} \rightarrow \text{(CH}_3\text{)}_3\text{COH} ] The product is then treated with deuterium oxide to replace the hydrogen atoms with deuterium.

  • Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of isobutylene in the presence of deuterium gas. This method is often used for industrial-scale production.

Industrial Production Methods: this compound is commercially produced by the catalytic hydration of isobutylene using deuterium oxide. This process involves the use of a strong acid catalyst to facilitate the hydration reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butanol-1,1,1,3,3,3-D6 can undergo oxidation reactions to form tert-butyl hydroperoxide.

    Reduction: It can be reduced to isobutane in the presence of a strong reducing agent.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like hydrogen chloride to form tert-butyl chloride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Hydrogen halides like hydrogen chloride or hydrogen bromide.

Major Products:

    Oxidation: Tert-butyl hydroperoxide.

    Reduction: Isobutane.

    Substitution: Tert-butyl chloride.

Scientific Research Applications

Chemistry:

  • Used as a solvent and reagent in various organic synthesis reactions.
  • Employed in isotopic labeling studies to trace reaction mechanisms.

Biology:

  • Utilized in metabolic studies to understand the pathways and mechanisms of deuterium incorporation.

Medicine:

  • Investigated for its potential use in drug development and pharmacokinetic studies due to its isotopic labeling.

Industry:

  • Used as a solvent in the production of pharmaceuticals and other fine chemicals.
  • Employed in the manufacture of perfumes and flavorings.

Mechanism of Action

Tert-butanol-1,1,1,3,3,3-D6 exerts its effects primarily through its hydroxyl group, which can participate in hydrogen bonding and other interactions. The deuterium atoms provide stability and resistance to metabolic breakdown, making it useful in various studies. The compound can inhibit enzymes like calmodulin and methionine aminopeptidase 2, affecting various biochemical pathways.

Comparison with Similar Compounds

    Tert-butanol: The non-deuterated form of the compound.

    Isobutanol: An isomer with a different structure.

    Butan-2-ol: Another isomer with a secondary alcohol group.

Uniqueness:

  • Tert-butanol-1,1,1,3,3,3-D6 is unique due to its deuterium content, which provides distinct physical and chemical properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required.

Properties

Molecular Formula

C4H10O

Molecular Weight

80.16 g/mol

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-methylpropan-2-ol

InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3

InChI Key

DKGAVHZHDRPRBM-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C)(C([2H])([2H])[2H])O

Canonical SMILES

CC(C)(C)O

Origin of Product

United States

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